1-Bromo-3-chloro-2-methylpropane
Overview
Description
1-Bromo-3-chloro-2-methylpropane is an organic compound with the molecular formula C₄H₈BrCl. It is a colorless to almost colorless liquid with a molecular weight of 171.46 g/mol . This compound is used in various chemical synthesis processes and has applications in different fields, including chemistry and industry.
Mechanism of Action
Target of Action
1-Bromo-3-chloro-2-methylpropane is an alkyl halide, a class of compounds that primarily target nucleophiles in organic reactions . Nucleophiles are species that donate an electron pair to form a chemical bond, and they play a crucial role in many biochemical reactions.
Mode of Action
The compound undergoes nucleophilic substitution reactions, specifically the S_N2 mechanism . In this single-step reaction, bond-forming and bond-breaking occur simultaneously. The nucleophile, being an electron-rich species, attacks the electrophilic carbon from the back side relative to the location of the leaving group . This backside attack results in an inversion of the stereochemical configuration at the central carbon .
Result of Action
The result of the action of this compound is the formation of a new bond with the nucleophile and the expulsion of the leaving group . This can lead to the creation of a new organic compound. The exact molecular and cellular effects would depend on the specific biochemical context in which the reaction occurs.
Action Environment
The rate of the S_N2 reaction involving this compound is significantly influenced by the solvent in which the reaction takes place . Protic solvents, such as water or alcohols, decrease the power of the nucleophile due to strong hydrogen-bond interactions . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as the solvent conditions and temperature.
Preparation Methods
1-Bromo-3-chloro-2-methylpropane can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-chloropropane with a methylating agent such as methyl bromide or methyl iodide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained.
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques and equipment to achieve high yields and purity levels.
Chemical Reactions Analysis
1-Bromo-3-chloro-2-methylpropane undergoes various chemical reactions, including substitution and elimination reactions.
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-3-chloro-2-methylpropane is used as a reagent in the synthesis of various chemical compounds. It is particularly valuable in the preparation of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which are a new class of non-opiate antinociceptive agents . This compound’s versatility makes it useful in different research areas, including organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
1-Bromo-3-chloro-2-methylpropane can be compared with other similar compounds, such as 1-bromo-2-chloro-4-methylpentane and tert-butyl bromide . These compounds share similar structural features but differ in their reactivity and applications. For instance, tert-butyl bromide is commonly used as a standard reagent in synthetic organic chemistry due to its stability and reactivity .
Similar Compounds
- 1-Bromo-2-chloro-4-methylpentane
- tert-Butyl bromide
- 1-Chloro-3-bromo-2-methylpropane
- 1-Chloro-2-methyl-3-bromopropane
This compound stands out due to its specific applications in the synthesis of non-opiate antinociceptive agents and its unique reactivity in substitution and elimination reactions.
Properties
IUPAC Name |
1-bromo-3-chloro-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDOQFPDSUOLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871175 | |
Record name | 1-Bromo-3-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-77-2 | |
Record name | 1-Bromo-3-chloro-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6974-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-chloro-2-methylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6974-77-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-3-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-chloro-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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